

5-Bromo-2-(difluoromethyl)thiazole chemical properties

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Compound of Interest

Compound Name: 5-Bromo-2-(difluoromethyl)thiazole

Cat. No.: B1378917

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An In-Depth Technical Guide to **5-Bromo-2-(difluoromethyl)thiazole**: Properties, Synthesis, and Applications

Introduction

5-Bromo-2-(difluoromethyl)thiazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical research. The thiazole core is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The strategic incorporation of a bromine atom at the C5-position and a difluoromethyl (CF₂H) group at the C2-position provides two distinct and highly functional handles for molecular elaboration.

The difluoromethyl group is of particular interest in drug design. It can act as a bioisostere for hydroxyl or thiol groups, or as a more lipophilic and metabolically stable alternative to a carbonyl group, enhancing properties such as cell membrane permeability and metabolic stability.[3] The bromine atom serves as a classical point for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4]

This guide provides a comprehensive technical overview of **5-Bromo-2-(difluoromethyl)thiazole**, detailing its chemical properties, synthetic pathways, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

5-Bromo-2-(difluoromethyl)thiazole is a distinct chemical entity whose utility is defined by its core structure. The five-membered thiazole ring is aromatic, with the sulfur atom's lone pair of electrons participating in the π -system.[5] The electron-withdrawing nature of the difluoromethyl group and the bromine atom significantly influences the electronic properties and reactivity of the thiazole ring.

Quantitative and structural data for the compound are summarized below.

Property	Value	Source
CAS Number	1319255-36-1	[6]
Molecular Formula	C ₄ H ₂ BrF ₂ NS	[6]
Molecular Weight	214.03 g/mol	[6]
SMILES	FC(C1=NC=C(Br)S1)F	[6]
Purity	Typically $\geq 98\%$	[7]
Storage Conditions	Inert atmosphere, -20°C	[6]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[7]
Predicted logP	2.8432	[7]

Note: Physical properties such as melting and boiling points are not consistently reported for specialized reagents of this type.

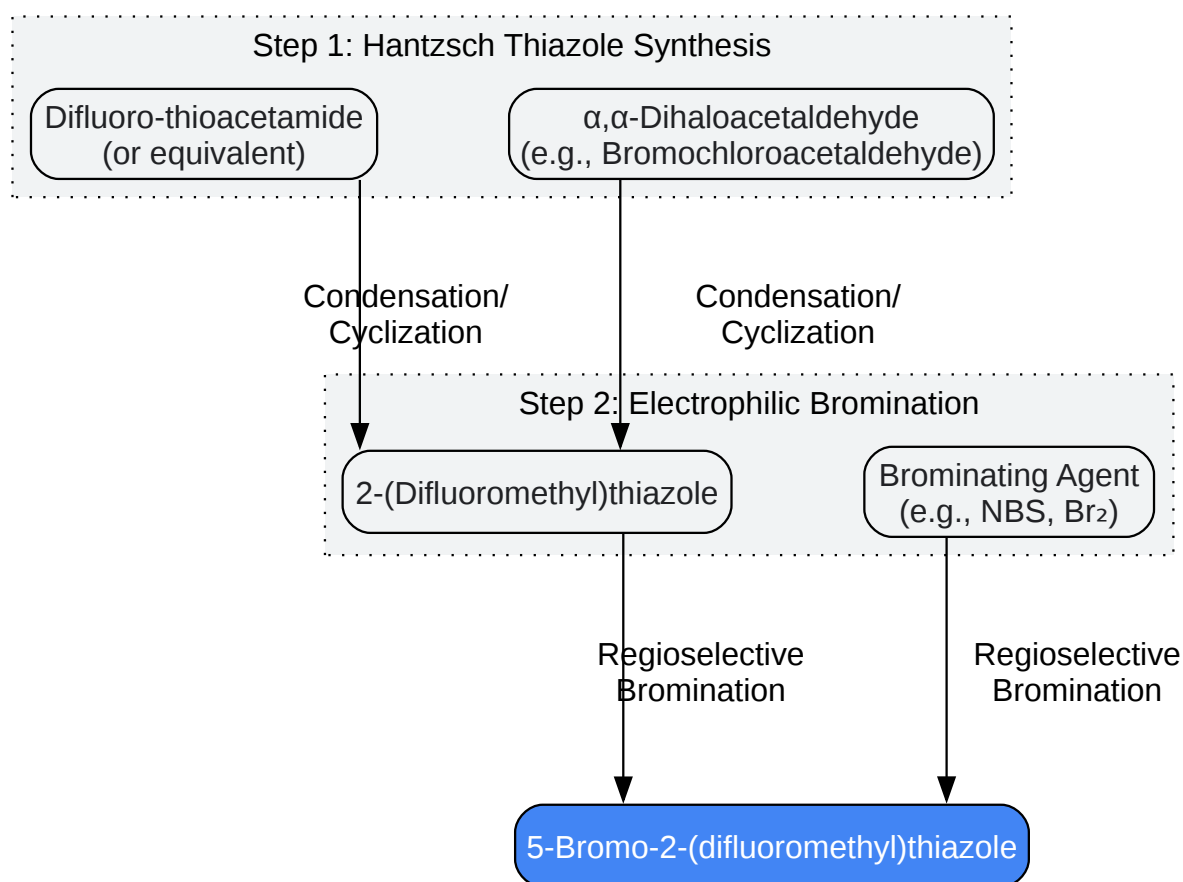
Synthesis and Manufacturing Insights

The synthesis of substituted thiazoles is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9][10] While specific, scaled-up manufacturing protocols for **5-Bromo-2-(difluoromethyl)thiazole** are proprietary, a plausible and logical synthetic route can be constructed based on established chemical principles.

A likely approach involves the condensation of a difluoromethyl-containing thioamide with a suitable α -haloacetyl compound. The subsequent bromination of the resulting 2-(difluoromethyl)thiazole would yield the target molecule.

Proposed Synthetic Workflow

A generalized two-step synthetic pathway is outlined below. The initial Hantzsch cyclization forms the core thiazole ring, which is then regioselectively halogenated.



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Caption: Plausible two-step synthesis of **5-Bromo-2-(difluoromethyl)thiazole**.

Causality Behind Experimental Choices:

- Hantzsch Synthesis: This method is robust and widely used for creating substituted thiazoles from readily available starting materials.[10]
- Electrophilic Bromination: The thiazole ring is susceptible to electrophilic substitution. The C5 position is typically the most reactive site for such reactions, allowing for regioselective installation of the bromine atom. N-Bromosuccinimide (NBS) is often a preferred reagent for this transformation due to its milder nature compared to elemental bromine.

Chemical Reactivity and Synthetic Utility

The primary value of **5-Bromo-2-(difluoromethyl)thiazole** lies in its capacity for selective chemical transformations at the C5-bromo position. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, coupling an organoboron species with an organohalide.[4] **5-Bromo-2-(difluoromethyl)thiazole** is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position.

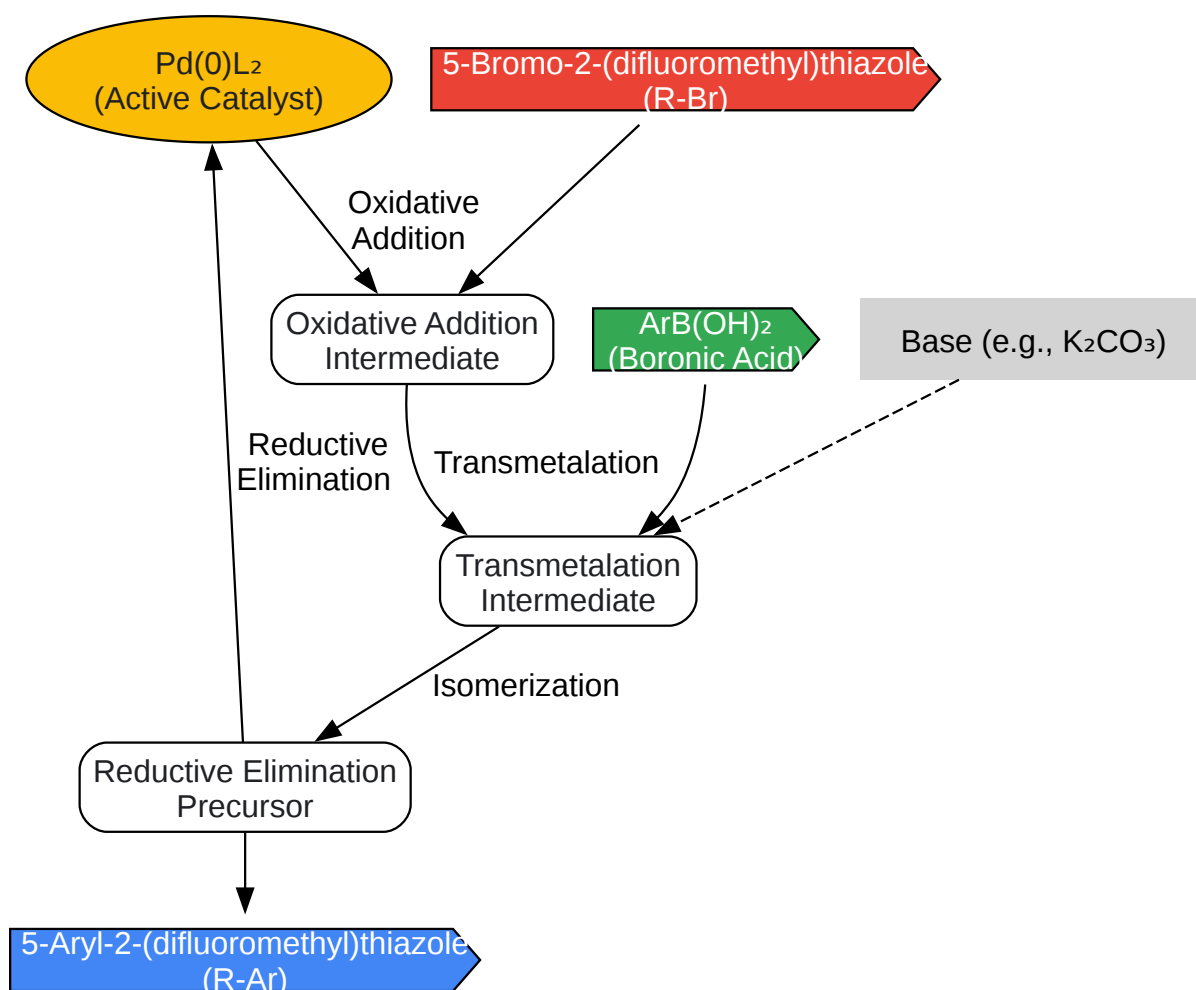
Expertise in Protocol Design: A successful Suzuki coupling requires careful optimization of the catalyst, ligand, base, and solvent.

- Catalyst: A palladium(0) source is essential. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, but more advanced catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often provide higher yields and better functional group tolerance, especially for heteroaromatic substrates.[11][12]
- Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.
- Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the organoboron species in the transmetalation step.[13]

- Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Illustrative Suzuki-Miyaura Catalytic Cycle

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The combination of the thiazole core and the unique difluoromethyl and bromo substituents makes this compound a high-value intermediate in discovery chemistry.

- **Medicinal Chemistry:** Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][8][14]} By using **5-Bromo-2-(difluoromethyl)thiazole**, medicinal chemists can rapidly generate libraries of novel compounds. The CF₂H group can improve metabolic stability and binding interactions, while the variable group introduced via cross-coupling allows for systematic exploration of the structure-activity relationship (SAR).
- **Agrochemicals:** Similar to pharmaceuticals, the thiazole motif is present in many fungicides and herbicides. The unique electronic properties imparted by the fluorine atoms can lead to the development of new crop protection agents with enhanced efficacy and novel modes of action.
- **Materials Science:** Heterocyclic compounds are integral to the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize well-defined, functionalized thiazole oligomers and polymers makes this building block potentially useful in materials science.^[15]

Spectroscopic Characterization

While a dedicated spectrum is not provided, the structure of **5-Bromo-2-(difluoromethyl)thiazole** allows for the prediction of its key NMR spectroscopic signatures, which are crucial for its identification and quality control.

- ¹H NMR: The spectrum would be characterized by two main signals:
 - A singlet for the proton at the C4 position of the thiazole ring (typically in the 7.5-8.5 ppm region).
 - A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two adjacent fluorine atoms (²J_{HF} ≈ 50-60 Hz).

- ^{13}C NMR: Key signals would include the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling, and the carbons of the thiazole ring.
- ^{19}F NMR: A doublet would be expected for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group ($^2J_{\text{FH}}$).

Safety, Handling, and Storage

As a halogenated and reactive organic compound, **5-Bromo-2-(difluoromethyl)thiazole** requires careful handling in a controlled laboratory environment.

- **General Handling:** Use in a well-ventilated area or a chemical fume hood.^{[16][17]} Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.^[18]
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.^[7] For long-term stability, storage in a freezer at or below -20°C is recommended.^[6]
- **Hazards:** While specific data for this exact molecule is limited, related brominated heterocyclic compounds are often classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).^[7] Standard precautionary measures should be followed.

Conclusion

5-Bromo-2-(difluoromethyl)thiazole is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure combines the biological relevance of the thiazole scaffold with the advantageous physicochemical properties of the difluoromethyl group and the synthetic versatility of an aryl bromide. For researchers engaged in the design and synthesis of novel, high-value molecules, this compound offers a reliable and efficient starting point for accessing diverse chemical space. A thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in drug discovery, agrochemistry, and beyond.

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